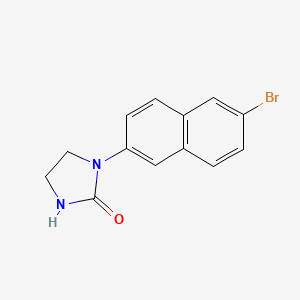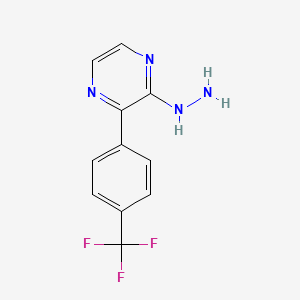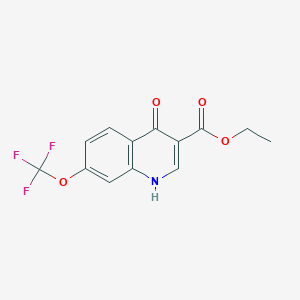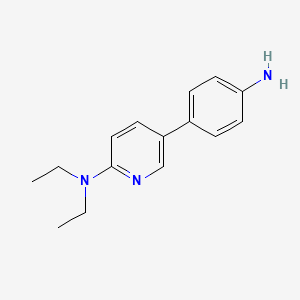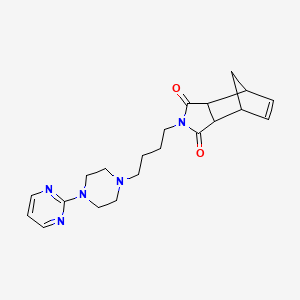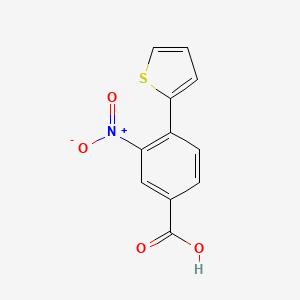
3-Nitro-4-(thiophen-2-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-(thiophen-2-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(thiophen-2-yl)benzoic acid typically involves the nitration of 4-(thiophen-2-yl)benzoic acid. The process can be summarized as follows:
Nitration Reaction: 4-(thiophen-2-yl)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzoic acid ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using industrial nitrating agents and reactors designed for large-scale chemical production.
Continuous Flow Systems: To enhance efficiency and safety, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.
化学反応の分析
Types of Reactions
3-Nitro-4-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Coupled Products: From coupling reactions involving the thiophene ring.
科学的研究の応用
3-Nitro-4-(thiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用機序
The mechanism by which 3-nitro-4-(thiophen-2-yl)benzoic acid exerts its effects depends on the specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The nitro and thiophene groups provide sites for further chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the thiophene ring, which reduces its versatility in coupling reactions.
4-Nitrobenzoic acid: Similar in having a nitro group but lacks the thiophene ring, affecting its overall reactivity and applications.
Uniqueness
3-Nitro-4-(thiophen-2-yl)benzoic acid is unique due to the combination of a nitro group and a thiophene ring on the benzoic acid scaffold. This combination enhances its reactivity and makes it suitable for a wide range of chemical and biological applications.
特性
分子式 |
C11H7NO4S |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
3-nitro-4-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H,(H,13,14) |
InChIキー |
UFOOHRVZAIGRSF-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


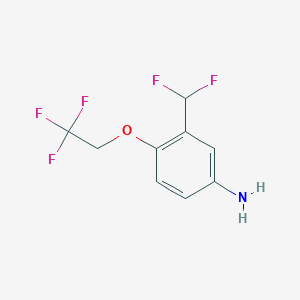
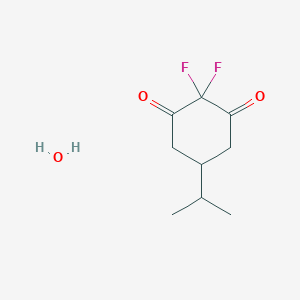
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)


